N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-21(19,14-4-3-8-16-10-14)17-12-15(6-1-2-7-15)13-5-9-20-11-13/h3-5,8-11,17H,1-2,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABAUOKDTDMKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CN=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a cyclopentylmethyl halide under basic conditions to form the intermediate. This intermediate is then reacted with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamide Derivatives
The compound belongs to a broader class of cyclopentylmethyl-thiophene sulfonamides, as evidenced by structurally related analogs (Table 1). These analogs share the cyclopentylmethyl-thiophene backbone but differ in sulfonamide substituents, which critically influence their physicochemical and biological properties.
Table 1: Comparative Analysis of Key Sulfonamide Analogs
Substituent-Driven Pharmacological Implications
The pyridine-3-sulfonamide group in the target compound distinguishes it from analogs with thiophene, ethene, or fluorinated aryl substituents. Key comparisons include:
- Polarity and Solubility : The pyridine ring introduces a polar nitrogen atom, likely improving aqueous solubility compared to methyl-thiophene or fluorophenyl analogs .
- In contrast, the pyridine group offers a balance of electron-deficient and π-basic character.
- Metabolic Stability : Fluorinated derivatives (e.g., 2034600-06-9) may resist oxidative metabolism, whereas the pyridine-containing compound could be susceptible to hepatic CYP450-mediated modifications .
Patent-Based Structural Relatives and Broader Context
Evidence from patent literature (e.g., EP00342850, WO92/14706) highlights compounds with cyclopentylcarboxamide or bicyclic systems (e.g., bicyclo[2.2.1]heptane) paired with sulfonamides or carboxylic acids . While these share modular design principles with the target compound, their divergent functional groups (e.g., carboxylic acids, prolylamino chains) suggest applications in distinct therapeutic contexts, such as protease inhibition or ion channel modulation. Notably, none of these patented analogs directly replicate the pyridine-thiophene synergy observed in 2034518-13-1, underscoring its structural uniqueness .
Biological Activity
N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide is a complex organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, a cyclopentyl group, and a pyridine sulfonamide moiety. Its IUPAC name reflects the structural complexity, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S2 |
| Molecular Weight | 306.45 g/mol |
| InChI Key | InChI=1S/C15H18N2O2S2/c18-21(19,14-4-3-8-16-10-14)17-12-15(6-1-2-7-15)13-5-9-20-11-13/h3-5,8-11,17H,1-2,6-7,12H2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction pathways that are pivotal in various physiological processes.
- Antiviral Activity : Preliminary studies suggest that this compound could have antiviral properties, particularly against HIV and other viral disorders .
In Vitro Studies
Recent research has demonstrated the compound's effectiveness in inhibiting AChE activity. For instance, in a study examining various derivatives of pyridine sulfonamides, this compound exhibited significant inhibition with an IC50 value indicating its potency compared to other tested compounds .
Case Studies
- Neuroprotective Effects : A study focused on the neuroprotective effects of similar compounds highlighted the ability of pyridine derivatives to protect against neurodegeneration by inhibiting AChE and reducing oxidative stress markers in neuronal cell lines .
- Antiviral Applications : In another investigation into antiviral agents, this compound was part of a series that showed promising results against viral replication, suggesting its potential use in treating viral infections .
Q & A
Basic: What are the key steps in synthesizing N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide?
Answer:
The synthesis typically involves:
- Core Formation : Pyridine-3-sulfonyl chloride is prepared via sulfonation of pyridine derivatives using chlorosulfonic acid .
- Cyclopentyl-Thiophene Intermediate : 1-(Thiophen-3-yl)cyclopentane methanol is synthesized via Friedel-Crafts alkylation of thiophene with cyclopentylmethyl halides, followed by alcohol protection/deprotection .
- Coupling Reaction : The sulfonamide group is introduced by reacting pyridine-3-sulfonyl chloride with the cyclopentyl-thiophene intermediate in the presence of a base (e.g., pyridine or 3-picoline) under anhydrous conditions .
Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to isolate the product .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in sulfonamide coupling?
Answer:
- Base Selection : 3-Picoline or 3,5-lutidine enhances nucleophilicity of the amine intermediate, reducing side reactions like hydrolysis .
- Catalytic Additives : N-Aryl-sulfilimine catalysts (e.g., 0.5 mol%) improve coupling efficiency by stabilizing reactive intermediates .
- Temperature Control : Reactions performed at 0–20°C minimize thermal decomposition of sulfonyl chloride .
- Solvent Choice : Dichloromethane or THF provides optimal solubility while avoiding protic solvents that may hydrolyze sulfonyl chloride .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the thiophene (δ 6.8–7.2 ppm), cyclopentylmethyl (δ 1.5–2.5 ppm), and pyridine (δ 8.0–9.0 ppm) .
- ¹³C NMR : Confirms sulfonamide linkage (C-SO₂-N at ~115 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 353.08) .
- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced: How can computational modeling resolve conflicting stereochemical assignments in cyclopentyl-thiophene intermediates?
Answer:
- DFT Calculations : Compare experimental ¹H/¹³C NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify stereoisomers .
- NOESY Analysis : Correlates spatial proximity of protons (e.g., cyclopentyl methylene vs. thiophene protons) .
- X-ray Crystallography : Defines absolute configuration if single crystals are obtainable .
Basic: What are the primary research applications of this compound?
Answer:
- Medicinal Chemistry : As a lead compound targeting enzymes (e.g., cyclooxygenase-2) via sulfonamide-mediated hydrogen bonding .
- Material Science : Thiophene’s π-conjugation and sulfonamide polarity enable applications in organic semiconductors .
- Chemical Biology : Probes for studying protein-ligand interactions due to modular functional groups .
Advanced: How do electronic effects of the thiophene and sulfonamide groups influence reactivity in electrophilic substitutions?
Answer:
- Thiophene : Electron-rich 3-position directs electrophiles (e.g., nitration) to the 2- or 5-positions via resonance stabilization .
- Sulfonamide : Electron-withdrawing nature deactivates the pyridine ring, reducing reactivity toward electrophiles. Computational studies (e.g., Fukui indices) predict regioselectivity .
- Experimental Validation : Competitive reactions with HNO₃/H₂SO₄ show preferential substitution on thiophene over pyridine .
Basic: What solubility challenges arise with this compound, and how are they addressed?
Answer:
- Low Aqueous Solubility : Due to hydrophobic cyclopentyl and thiophene groups. Solutions include:
- Co-Solvents : DMSO or ethanol-water mixtures (up to 20% v/v) .
- Derivatization : Introducing polar groups (e.g., hydroxyls) on the cyclopentyl ring .
Advanced: How can contradictions in biological activity data (e.g., IC₅₀ variability) be systematically analyzed?
Answer:
- Dose-Response Reproducibility : Ensure consistent assay conditions (e.g., pH, temperature) .
- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific binding .
- Molecular Dynamics Simulations : Model ligand-receptor binding modes to explain potency differences .
Basic: What safety precautions are required when handling this compound?
Answer:
- Toxicity : Avoid inhalation/contact (use fume hoods, gloves).
- Stability : Store under inert gas (N₂/Ar) to prevent sulfonamide hydrolysis .
Advanced: What strategies enable scalable synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc)-protected intermediates for asymmetric synthesis .
- Continuous Flow Reactors : Improve reproducibility and reduce racemization vs. batch methods .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
